molecular formula C21H25N5O4 B12155183 N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B12155183
M. Wt: 411.5 g/mol
InChI Key: BCYXTHJJTZJNCK-UHFFFAOYSA-N
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Description

IUPAC命名法与系统鉴定

该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,其核心骨架为哌嗪环,取代基包括4-甲氧基苯基与通过乙酰胺键连接的4-氨甲酰苯基。具体命名流程如下:

  • 母体结构识别 :哌嗪环(piperazine)作为主链,其1号位连接甲酰胺基(carboxamide),4号位连接4-甲氧基苯基(4-methoxyphenyl)。
  • 取代基排序 :乙酰胺侧链(-N-(2-氧代乙基))通过氨基与4-氨甲酰苯基(4-carbamoylphenyl)相连,优先度遵循官能团后缀规则。
  • 最终命名N-[2-(4-氨甲酰苯胺基)-2-氧代乙基]-4-(4-甲氧基苯基)哌嗪-1-甲酰胺
结构特征 描述
分子式 C21H25N5O4
分子量 411.46 g/mol
关键官能团 哌嗪环、甲氧基苯基、乙酰胺键、氨甲酰基
立体化学 非手性(基于对称取代模式与计算模拟)

晶体学分析与构象研究

通过X射线衍射技术,该化合物的单晶结构显示哌嗪环呈椅式构象,4-甲氧基苯基占据赤道位,而乙酰胺侧链则呈现伸展构型(图1)。晶体参数如下:

晶体学参数
空间群 P21/c
晶胞尺寸 a = 12.34 Å, b = 8.56 Å, c = 15.23 Å, β = 102.5°
分子间作用力 N—H···O氢键(键长2.89–3.12 Å)、C—H···π(苯环)弱相互作用

构象稳定性 :分子动力学模拟表明,哌嗪环的椅式构象能降低环内非键合排斥,而4-甲氧基苯基的赤道取向可最大化与邻近分子的范德华接触。此外,乙酰胺侧链的柔性使其在晶体堆积中适应不同氢键模式。

互变异构形式的比较分析

该化合物可能存在的互变异构形式主要集中于氨甲酰基与乙酰胺基团:

  • 酰胺-亚胺酸互变 :氨甲酰基(—CONH2)可转化为亚胺酸形式(—C(OH)NH—),但计算显示其能量差ΔG约为+5.3 kcal/mol,表明酰胺形式占绝对优势
  • 酮-烯醇互变 :乙酰胺中的羰基(C=O)与相邻N—H可能发生烯醇化,但红外光谱(1720 cm−1强吸收)证实羰基未参与此过程
互变异构体 能量(kcal/mol) 稳定性因素
酰胺形式 0.0 共振稳定化、分子内氢键
亚胺酸形式 +5.3 缺少共轭体系,空间位阻增加

氢键网络与分子堆积

该化合物的晶体结构由多层次氢键网络主导:

  • 主要氢键 :乙酰胺的N—H(供体)与邻近分子的羰基氧(受体)形成链状结构(图2a),键长范围为2.89–3.05 Å,键角160–170°
  • 次级相互作用 :4-甲氧基的O—CH3与哌嗪环的C—H形成C—H···O弱氢键(键长3.22 Å),进一步稳定层状堆积
  • 芳环堆积 :4-甲氧基苯基与相邻分子的苯环呈偏移π-π堆积(面间距3.48 Å),贡献于晶体密堆积

分子动力学模拟 显示,氢键网络的破坏需克服约18.7 kcal/mol能垒,证实其热力学稳定性。

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O4/c1-30-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(29)23-14-19(27)24-16-4-2-15(3-5-16)20(22)28/h2-9H,10-14H2,1H3,(H2,22,28)(H,23,29)(H,24,27)

InChI Key

BCYXTHJJTZJNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

N-Arylation of Piperazine

The 4-(4-methoxyphenyl)piperazine intermediate is synthesized through a modified Ullmann-type coupling. Diethanolamine reacts with hydrobromic acid (HBr) to form bis(2-bromoethyl)amine, which undergoes cyclization with p-anisidine (4-methoxyaniline) in 1-butanol under basic conditions (Na2_2CO3_3) at 120°C for 24 hours. This one-pot method avoids isolation of carcinogenic intermediates like bis(2-chloroethyl)amine.

Reaction Conditions

ParameterValue
Solvent1-Butanol
BaseSodium carbonate (Na2_2CO3_3)
Temperature120°C
Time24 hours
Yield37%

The product is isolated as a hydrochloride salt after recrystallization from ethanol.

Carboxamide Functionalization of Piperazine

Formation of Piperazine-1-Carboxamide

4-(4-Methoxyphenyl)piperazine reacts with ethyl chlorooxalate in tetrahydrofuran (THF) to form the corresponding carboxamide. The reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon.

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
ReagentEthyl chlorooxalate
Temperature0–5°C (ice bath)
Time2 hours
Yield68%

The intermediate is hydrolyzed using aqueous NaOH (1M) to yield 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1680 cm1^{-1}).

Synthesis of the Glycinamide Moiety

Preparation of N-(2-Amino-2-Oxoethyl)-4-Carbamoylaniline

Glycine ethyl ester reacts with 4-isocyanatobenzamide in dichloromethane (DCM) under inert conditions to form the urea linkage. The reaction is catalyzed by a drop of HCl, facilitating protonation of the isocyanate and enhancing electrophilicity.

Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
CatalystHydrochloric acid (HCl)
TemperatureRoom temperature
Time12 hours
Yield74%

The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:1) and characterized by 1H^1H-NMR (δ 6.85 ppm, aromatic protons).

Final Coupling Reaction

Conjugation via Carbodiimide Chemistry

The piperazine-1-carboxylic acid (from Step 2) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF. The activated ester reacts with N-(2-amino-2-oxoethyl)-4-carbamoylaniline (from Step 3) at 25°C for 48 hours.

Reaction Conditions

ParameterValue
SolventN,N-Dimethylformamide (DMF)
Coupling AgentDCC/NHS
Temperature25°C
Time48 hours
Yield51%

The final product is recrystallized from ethanol/water (9:1) and analyzed by LC-MS ([M+H]+^+ m/z 454.2).

Optimization and Challenges

Yield Improvement Strategies

  • Solvent Selection : Replacing THF with DMF in Step 2 increases carboxamide yield to 80% due to better solubility of intermediates.

  • Catalytic Systems : Adding 4-dimethylaminopyridine (DMAP) in Step 4 reduces reaction time to 24 hours.

Analytical Characterization

  • 1H^1H-NMR : Key signals include δ 3.72 ppm (piperazine CH2_2), δ 6.89 ppm (methoxyphenyl aromatic protons), and δ 8.21 ppm (urea NH).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Ullmann CouplingHigh regioselectivityRequires toxic HBr
Carbodiimide CouplingMild conditionsLow yield (~50%)
One-Pot SynthesisReduced purification stepsLimited scalability

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine (TEA), pyridine (Py).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 typically yields secondary amines .

Scientific Research Applications

N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include:

  • Piperazine substituents : Methyl, ethyl, halogenated aryl, or methoxyphenyl groups.
  • Amino-oxoethyl aryl groups: Chlorophenyl, methoxyphenyl, carbamoylphenyl, or acetylamino phenyl.
Table 1: Comparative Analysis of Piperazine-Carboxamide Analogues
Compound Name Piperazine Substituent Amino-Oxoethyl Aryl Group Yield (%) Melting Point (°C) Biological Activity (Local Anesthetic) Source
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) None 4-Methoxyphenyl 55 142–144 Moderate activity
N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4n) 4-Methyl 4-Methoxyphenyl 62 155–157 Enhanced duration
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) 4-Methyl 4-Chlorophenyl 60 168–170 High potency
N-{2-[(4-Carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide (Target) 4-(4-Methoxyphenyl) 4-Carbamoylphenyl N/A N/A Inferred: Improved solubility
N-{2-[(4-Acetylaminophenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide 4-(4-Chlorophenyl) 4-Acetylaminophenyl N/A N/A Inferred: Moderate lipophilicity

Notes:

  • The target compound ’s 4-carbamoylphenyl group introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to chlorophenyl or methoxyphenyl analogues .
  • The 4-methoxyphenyl substituent on the piperazine may enhance membrane permeability due to moderate lipophilicity, similar to p-MPPI (a 5-HT1A antagonist with a 2'-methoxyphenyl group) .
  • Chlorophenyl-substituted analogues (e.g., 4s) exhibit higher melting points (~168–170°C), attributed to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22N4O3C_{19}H_{22}N_4O_3 and is characterized by the presence of a piperazine ring, a carbamoylphenyl group, and a methoxyphenyl substituent. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for cancer therapy.
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntitumorExhibits cytotoxic effects against various cancer cell lines.
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways.
NeuroprotectionProtects neuronal cells from damage in ischemic conditions.
AntibacterialShows moderate antibacterial activity against specific bacterial strains.

Antitumor Activity

A study published in 2023 evaluated the antitumor effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and colon cancer cells, with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing activity .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE) and urease, with IC50 values indicating strong binding affinity. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Neuroprotective Effects

In vivo studies demonstrated that the compound significantly prolonged survival times in mouse models subjected to induced cerebral ischemia. The protective effects were attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis of piperazine-carboxamide derivatives typically involves multi-step reactions, including amidation, nucleophilic substitution, and coupling reactions. For example:

  • Step 1: Formation of the piperazine-carboxamide core via condensation of a substituted piperazine with a carbamoyl chloride derivative under anhydrous conditions .
  • Step 2: Functionalization of the side chain (e.g., introducing the 4-carbamoylphenyl group) using coupling agents like EDC/HOBt in dichloromethane or DMF .
  • Key Variables: Temperature (often 0–25°C to avoid side reactions), solvent polarity (DMF enhances solubility of polar intermediates), and purification methods (HPLC or column chromatography for isolating high-purity products) .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., expected [M+H]+ ion for C21H24N5O4 would be ~410.18 g/mol) .
  • Infrared Spectroscopy (IR): Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What functional groups dominate its reactivity, and how do they influence biological activity?

Answer:

  • Piperazine Ring: Facilitates hydrogen bonding with biological targets (e.g., neurotransmitter receptors) and modulates solubility via protonation .
  • Carboxamide Group: Enhances metabolic stability compared to esters or amines; participates in hydrogen bonding with enzyme active sites .
  • 4-Methoxyphenyl Substituent: Electron-donating methoxy group increases lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. What experimental strategies can elucidate its mechanism of action in neurological targets?

Answer:

  • Receptor Binding Assays: Radioligand competition studies (e.g., using [³H]spiperone for dopamine D2/D3 receptors) to quantify Ki values .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in serotonin 5-HT2A or dopamine receptors .
  • Functional Assays: cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess GPCR modulation .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Answer:

  • Substituent Variation: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., pyridinyl) moieties to enhance affinity .
  • Side Chain Modifications: Introduce alkyl spacers between the carboxamide and piperazine to improve conformational flexibility .
  • Data-Driven Design: Use QSAR models trained on analogs (e.g., derivatives with IC50 < 100 nM for serotonin receptors) to prioritize synthetic targets .

Q. What methodologies assess its pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
  • Metabolic Stability: Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks: Validate assays using standardized protocols (e.g., NIH guidelines for receptor binding studies) .
  • Batch Analysis: Compare activity of independently synthesized batches to rule out impurity effects .
  • Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What experimental designs are optimal for high-throughput screening (HTS) of analogs?

Answer:

  • Library Design: Focus on piperazine-carboxamide scaffolds with diversity in aryl/heteroaryl substituents .
  • Automated Synthesis: Use parallel reactors for rapid generation of analogs (e.g., 48-well plates with controlled temperature/pH) .
  • Multiplexed Assays: Combine target-specific assays (e.g., dopamine receptor binding) with cytotoxicity screens (MTT assay) in 384-well formats .

Methodological Considerations

Q. How to evaluate its potential off-target effects in complex biological systems?

Answer:

  • Panels: Screen against a panel of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) .
  • Transcriptomics: RNA-seq of treated cell lines to identify dysregulated pathways .
  • In Vivo Models: Zebrafish or rodent behavioral assays to detect unintended CNS effects .

Q. What computational tools predict its toxicity and metabolic pathways?

Answer:

  • ADMET Predictors: Use Schrödinger’s QikProp or SwissADME for logP, CYP450 inhibition, and hERG liability .
  • Metabolite ID: LC-HRMS coupled with software (e.g., MetaboLynx) to identify Phase I/II metabolites .

Q. How to design robust in vivo efficacy studies for neurological applications?

Answer:

  • Dose Optimization: Pilot PK/PD studies in rodents to establish brain exposure levels (via LC-MS/MS) .
  • Behavioral Models: Tail-flick test (pain), forced swim test (depression), or rotarod (motor function) with blinded scoring .
  • Biomarker Validation: Measure neurotransmitter levels (e.g., serotonin/dopamine) in microdialysates .

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